2-Isopropyldecaline

Description

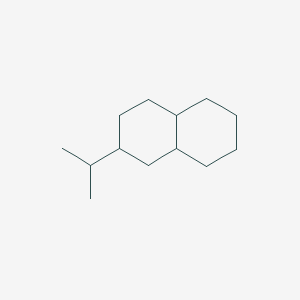

2-Isopropyldecaline (CAS: 861642-00-4) is a bicyclic decaline derivative substituted with an isopropyl group at the 2-position. Structurally, it consists of a fully hydrogenated naphthalene backbone (decaline) modified by a branched isopropyl substituent. Its molecular formula is inferred as C₁₃H₂₄, with a molecular weight of 180.3 g/mol (calculated based on decaline’s formula, C₁₀H₁₈, plus an isopropyl group, C₃H₇, accounting for hydrogen substitution). This compound is commonly used in petroleum and industrial research as a reference standard, with a typical concentration of 500 µg/mL in solution for analytical applications .

Properties

IUPAC Name |

2-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h10-13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVBBHMGRSGNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2CCCCC2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyldecaline typically involves the hydrogenation of isopropylnaphthalene. The process includes the following steps:

Hydrogenation: Isopropylnaphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Purification: The resulting product is then purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where isopropylnaphthalene is continuously fed and hydrogenated. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyldecaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products

Oxidation: Formation of isopropylcyclohexanone or isopropylcyclohexanol.

Reduction: Formation of more saturated hydrocarbons like isopropylcyclohexane.

Substitution: Formation of halogenated derivatives like 2-chloroisopropyldecaline.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

2-Isopropyldecaline serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization reactions that can lead to the formation of more complex molecules. For instance, it can undergo reactions such as alkylation and oxidation, making it a valuable building block in the pharmaceutical industry for developing new drugs.

2. Synthesis of Fine Chemicals

The compound is also utilized in the production of fine chemicals, which are essential in creating fragrances and flavorings. The unique properties of this compound allow chemists to manipulate its structure to yield desired aromatic compounds.

Materials Science

1. Polymer Production

In materials science, this compound is explored as a potential monomer for synthesizing polymers. Its ability to participate in polymerization reactions can lead to the development of new materials with tailored properties for specific applications, such as high-performance plastics and elastomers.

2. Additive Manufacturing

The compound is being investigated for use in additive manufacturing processes, where its thermal stability and viscosity characteristics may enhance the performance of 3D-printed materials. Research indicates that incorporating this compound into polymer blends can improve mechanical properties and thermal resistance.

Analytical Chemistry

1. Solvent Properties

As a solvent, this compound is valuable in analytical chemistry for various chromatographic techniques. Its non-polar nature makes it suitable for dissolving hydrophobic compounds, facilitating the analysis of complex mixtures in gas chromatography (GC) and liquid chromatography (LC).

2. Extraction Processes

The compound is also employed in extraction processes where selective solubility is required. Its unique solvent characteristics allow for efficient extraction of specific analytes from biological samples or environmental matrices, aiding in toxicological studies and environmental monitoring.

Case Study 1: Pharmaceutical Applications

A study published in Journal of Organic Chemistry highlighted the use of this compound as a precursor for synthesizing a new class of anti-inflammatory drugs. Researchers demonstrated that functionalizing this compound led to increased efficacy and reduced side effects compared to existing treatments.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute explored the incorporation of this compound into polycarbonate blends. The findings showed that adding this compound improved impact resistance and thermal stability significantly, making it suitable for automotive applications.

Case Study 3: Environmental Analysis

A collaborative study between environmental scientists utilized this compound as a solvent for extracting pollutants from water samples. The results indicated high recovery rates of polycyclic aromatic hydrocarbons (PAHs), showcasing its effectiveness in environmental monitoring.

Mechanism of Action

The mechanism of action of 2-Isopropyldecaline involves its interaction with various molecular targets and pathways. It can act as a hydrophobic molecule, interacting with lipid membranes and proteins. Its effects are mediated through its ability to alter membrane fluidity and protein function, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Decaline Derivatives

Decaline (decahydronaphthalene) derivatives share the fully hydrogenated bicyclic structure but differ in substituents. Key analogs include:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Concentration (µg/mL) |

|---|---|---|---|---|

| 2-Isopropyldecaline | 861642-00-4 | C₁₃H₂₄ | 180.3 | 500 |

| 1-Methyldecaline | 2958-75-0 | C₁₁H₂₀ | 152.3 | 500 |

| 1,1,4,4,6-Pentamethyldecaline | N/A | C₁₅H₂₈ | 208.4 | 500 |

Key Differences :

- Substituent Effects : The isopropyl group in this compound introduces greater steric bulk compared to the methyl group in 1-Methyldecaline. This likely increases its lipophilicity and boiling point while reducing solubility in polar solvents .

Tetralin Derivatives

Tetralin (1,2,3,4-tetrahydronaphthalene) derivatives are partially hydrogenated and structurally distinct:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Concentration (µg/mL) |

|---|---|---|---|---|

| Tetraline (Tetralin) | 119-64-2 | C₁₀H₁₂ | 132.2 | 1000 |

| 1-Methyltetraline | 1559-81-5 | C₁₁H₁₄ | 146.2 | 1000 |

| 1,4-Dimethyltetraline | N/A | C₁₂H₁₆ | 160.3 | N/A |

Key Differences :

- Hydrogenation Degree : Tetralin derivatives have two double bonds, making them more reactive than fully saturated decaline analogs. This impacts their chemical stability and applications in synthesis .

- Applications : Tetralin derivatives are often used as solvents or intermediates in organic synthesis, whereas decaline derivatives are prioritized for stability in industrial standards .

Research Findings and Structural Insights

- Chemical Similarity Assessment : Studies evaluating structural analogs for regulatory purposes (e.g., REACH) highlight that substituent type (methyl vs. isopropyl) significantly affects toxicity and environmental persistence. Branched groups like isopropyl may reduce biodegradability compared to linear substituents .

- Analytical Use : Its standardized concentration (500 µg/mL) aligns with petroleum industry practices for calibrating instruments to detect polycyclic aromatic hydrocarbons (PAHs) and related contaminants .

Biological Activity

2-Isopropyldecaline is a bicyclic hydrocarbon that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, cytotoxicity, and potential applications in medicinal chemistry.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various compounds related to this compound. A notable investigation assessed the activity of cadinane-type sesquiterpenes, which are structurally similar to this compound. These compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines, including K562 (chronic myelogenous leukemia) and HepG2 (liver hepatocellular carcinoma) cells. For instance, one compound exhibited an IC50 value of 22 µg/mL against K562 cells, indicating moderate cytotoxic potential .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | K562 | 22 |

| Compound 1 | HepG2 | 89 |

2. Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been explored. In particular, cadinane-type sesquiterpenes demonstrated significant inhibitory effects against several Gram-positive bacteria. For example, one study reported Minimum Inhibitory Concentration (MIC) values for various pathogens:

| Bacteria | MIC (µg/mL) |

|---|---|

| Bacillus cereus | 3.12 |

| Listeria monocytogenes | 6.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 25 |

| Pseudomonas aeruginosa | 12.5 |

| Escherichia coli | 50 |

These results suggest that compounds related to this compound could serve as potential candidates for developing new antimicrobial agents .

The biological activity of sesquiterpenes like those related to this compound is believed to involve multiple mechanisms, including disruption of microbial membranes and interference with cellular metabolic processes. The structural features of these compounds allow them to interact effectively with lipid bilayers, leading to increased permeability and cell death .

Study on Toxicokinetics

A toxicokinetic analysis involving this compound indicated that its absorption and distribution in biological systems may vary significantly based on environmental conditions and exposure routes. This study highlighted the importance of understanding the compound's behavior in vivo for assessing its safety and efficacy in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.